methyl}-2-methylpropane-2-sulfinamide CAS No. 1616688-62-0](/img/structure/B6289652.png)

N-{[2-(diphenylphosphanyl)phenyl](4-methoxyphenyl)methyl}-2-methylpropane-2-sulfinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

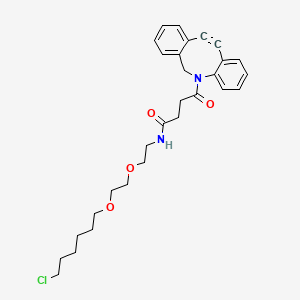

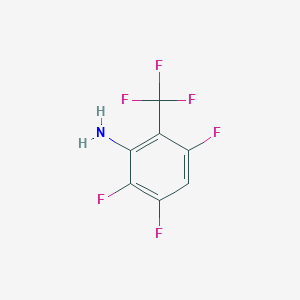

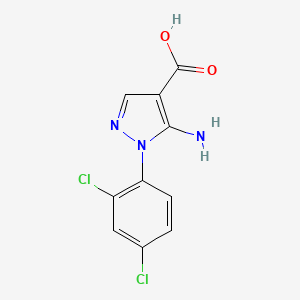

N-{[2-(diphenylphosphanyl)phenyl](4-methoxyphenyl)methyl}-2-methylpropane-2-sulfinamide is a useful research compound. Its molecular formula is C30H32NO2PS and its molecular weight is 501.6 g/mol. The purity is usually 95%.

The exact mass of the compound [S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95% is 501.18913743 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst-Substrate Adducts in Asymmetric Catalytic Hydrogenation

This compound has been studied for its role in asymmetric catalytic hydrogenation. It reacts with specific substrates to form adducts that are crucial for the hydrogenation process, indicating its potential as a catalyst in organic synthesis (McCulloch et al., 1990).

Stereoselective Synthesis of Potent Agonists

It has been used as a chiral auxiliary in the stereoselective synthesis of a PPAR α/γ dual agonist, demonstrating its utility in the development of pharmacologically active compounds (Qian et al., 2015).

Enhancing Enantioselectivity in Hydrogenations

The compound is used to study the role of stereogenic elements in rhodium-catalyzed asymmetric hydrogenations of prochiral olefins. Its structure influences the enantioselectivity of the reaction, proving its effectiveness in creating optically active products (Balogh et al., 2013).

Application in Aziridine Synthesis

It's involved in the Michael type additions of sulfimides to electrophilic olefins, leading to the synthesis of aziridines. This highlights its role in creating compounds with potential applications in organic and medicinal chemistry (Furukawa et al., 1980).

Use in Carbohydrate Derivative Synthesis

This compound is instrumental in synthesizing carbohydrate derivatives with potential applications in asymmetric synthesis catalyzed by metal complexes, underlining its versatility in complex organic syntheses (Selke, 1989).

Mechanism of Action

Target of Action

It is known that similar compounds, such as ®-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (binap), are used in the formation of rhodium and ruthenium complexes . These complexes are employed for asymmetric hydrogenation and isomerization reactions .

Mode of Action

It can be inferred from the properties of similar compounds that it may act as a ligand, forming complexes with metals such as rhodium and ruthenium . These complexes can then participate in various chemical reactions, including asymmetric hydrogenation and isomerization .

Biochemical Pathways

Based on the known applications of similar compounds, it can be inferred that it may be involved in pathways related to hydrogenation and isomerization .

Result of Action

It can be inferred from the known applications of similar compounds that it may contribute to the formation of complexes that can catalyze asymmetric hydrogenation and isomerization reactions .

Action Environment

It’s known that the properties of similar compounds can be influenced by factors such as temperature .

Properties

IUPAC Name |

N-[(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-22,29,31H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJZIHJKTOOMLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32NO2PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)

![[(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride](/img/structure/B6289664.png)

![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium](/img/structure/B6289670.png)

![1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl](/img/structure/B6289678.png)